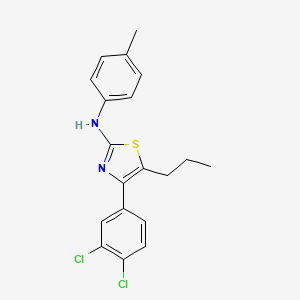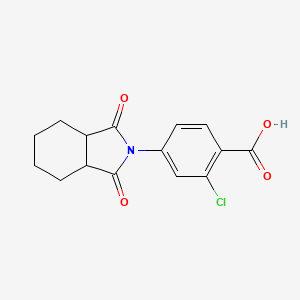
4-(3,4-dichlorophenyl)-N-(4-methylphenyl)-5-propyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dichlorophenyl)-N-(4-methylphenyl)-5-propyl-1,3-thiazol-2-amine: is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the protodeboronation of alkyl boronic esters using a radical mechanism . This method allows for the functionalization of boronic esters, which are valuable building blocks in organic synthesis.
Reaction Conditions:: The protodeboronation reaction typically requires a suitable catalyst and a hydrogen source. The choice of boronic ester and reaction conditions can influence the regioselectivity and yield.
Industrial Production:: While industrial-scale production methods may vary, researchers have successfully applied this protocol to prepare related compounds like (−)-Δ8-THC and cholesterol .
Chemical Reactions Analysis
Types of Reactions:: This compound can undergo various reactions, including:
Hydromethylation: The formal anti-Markovnikov addition of a methyl group to an alkene.
Other Transformations: Depending on the reaction conditions, it may participate in oxidation, reduction, or substitution reactions.
Hydromethylation: Requires a hydrogen source (e.g., H2 gas) and a suitable catalyst.
Other Reactions: Specific reagents and conditions depend on the desired transformation.
Major Products:: The major products depend on the specific reaction. For hydromethylation, the product would be the corresponding methylated compound.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Functional Group Manipulation: Researchers explore its reactivity for designing new compounds.
Biological Studies: Investigated for potential pharmacological activities.
Drug Development: May serve as a lead compound for drug discovery.
Fine Chemicals: Used in specialty chemicals and materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related thiazole derivatives. Its unique structure and properties distinguish it from other molecules in this class.
Properties
Molecular Formula |
C19H18Cl2N2S |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(4-methylphenyl)-5-propyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H18Cl2N2S/c1-3-4-17-18(13-7-10-15(20)16(21)11-13)23-19(24-17)22-14-8-5-12(2)6-9-14/h5-11H,3-4H2,1-2H3,(H,22,23) |
InChI Key |
OUYSLCYYSYVLLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(S1)NC2=CC=C(C=C2)C)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]furan-2-carbohydrazide](/img/structure/B11529583.png)
![4,4'-Bis{[(4-fluorophenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B11529587.png)
![2-[(2Z)-4-(3-bromo-4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11529591.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole](/img/structure/B11529599.png)
![10,10-Dichloro-N-(2-pyridinyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B11529602.png)
![N-[4-(phenylamino)phenyl]-5-(phenylcarbonyl)furan-2-carboxamide](/img/structure/B11529609.png)
![2,8-bis(3-chloro-4-methylphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11529612.png)
![N,N-dimethyl-4-{(E)-[2-(tetrazolo[1,5-b]pyridazin-6-yl)hydrazinylidene]methyl}aniline](/img/structure/B11529615.png)
![(5E)-2-(3-methylanilino)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11529619.png)

![{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B11529630.png)
![Ethyl 1-(4-amino-1,2,5-oxadiazol-3-YL)-5-[({5-benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11529632.png)
![N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide](/img/structure/B11529635.png)

